molecular formula C25H21N3O2S B2928161 3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-90-8

3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2928161
CAS No.: 536706-90-8
M. Wt: 427.52
InChI Key: SAZHOKRGYUCIBS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused pyrimidine-indole core. The structure features a 3-methoxyphenyl substituent at position 3 and a [(2-methylphenyl)methyl]sulfanyl group at position 2. These substituents influence its physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, which are critical for biological interactions.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-8-3-4-9-17(16)15-31-25-27-22-20-12-5-6-13-21(20)26-23(22)24(29)28(25)18-10-7-11-19(14-18)30-2/h3-14,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHOKRGYUCIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” typically involves multi-step organic reactions. The starting materials might include 3-methoxyphenyl derivatives, 2-methylphenylmethyl sulfanyl compounds, and pyrimidoindole precursors. Common reaction conditions could involve:

    Catalysts: Palladium or other transition metals.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Temperature: Reactions might be carried out at elevated temperatures, often between 50-150°C.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: For better control over reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfanyl group.

    Reduction: Reduction reactions could target the pyrimidoindole core or the methoxyphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Br2, Cl2), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidoindoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities, making it a candidate for drug discovery research.

Medicine

In medicine, compounds like this are investigated for their potential therapeutic effects. They might be explored for their anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, such compounds could be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action for “3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one with structurally related pyrimidoindolones and heterocyclic derivatives:

Compound Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Differences Potential Applications
Target Compound : this compound ~480 (estimated) - 3-Methoxyphenyl
- [(2-Methylphenyl)methyl]sulfanyl
~5.5 1 donor / 4 acceptors N/A (baseline) Hypothesized kinase inhibition
2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one 480.6 - 3,5-Dimethylphenyl
- [2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl
5.7 1 donor / 4 acceptors Bulkier 3,5-dimethylphenyl group; dihydroindole-linked sulfanyl Higher lipophilicity for membrane penetration
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-5H-pyrimido[5,4-b]indol-4-one 448.5 - 4-Methoxyphenyl
- [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl
4.2 1 donor / 5 acceptors Piperidine ring introduces basicity; reduced logP Enhanced solubility for aqueous bioavailability
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ~470 (estimated) - Phenyl
- [2-(azepan-1-yl)-2-oxoethyl]sulfanyl
~4.8 1 donor / 4 acceptors Azepane ring (7-membered) vs. piperidine; phenyl vs. methoxyphenyl Flexible ring system for receptor binding
3-(4-Methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-thieno[3,2-d]pyrimidin-4-one ~500 (estimated) - 4-Methoxyphenyl
- Oxadiazole-linked sulfanyl
- Thienopyrimidinone core
~4.5 1 donor / 6 acceptors Thienopyrimidinone core replaces pyrimidoindolone; oxadiazole enhances π-π stacking Anticancer or antimicrobial activity

Structural and Functional Insights

  • Substituent Effects on Lipophilicity :
    The 3-methoxyphenyl group in the target compound increases logP (~5.5) compared to the 4-methoxyphenyl analog (logP 4.2) due to steric and electronic effects . The [(2-methylphenyl)methyl]sulfanyl group further enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets.

  • Hydrogen-Bonding Capacity: The sulfanyl (-S-) and carbonyl (C=O) groups act as hydrogen-bond acceptors, while the indolic N-H serves as a donor. Compounds with additional acceptors (e.g., oxadiazole in ) show improved solubility but reduced membrane permeability.

Research Findings on Analogs

  • Synthetic Accessibility: Multicomponent reactions (e.g., ethanol reflux with aldehydes and amines ) are commonly used to synthesize such compounds, enabling rapid diversification of substituents.
  • Biological Activity :
    Pyrimidoindolones with piperidine or azepane substituents (e.g., ) demonstrate moderate kinase inhibition in preliminary studies, likely due to their ability to chelate metal ions in active sites.

Biological Activity

The compound 3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, also known as K286-0889, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and cytotoxic activities, as well as its relevance in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C25H20N4O2S3
  • Molecular Weight : 504.66 g/mol
  • Chemical Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to K286-0889. For instance, a study synthesized derivatives of 3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H-quinazolin-4-one and evaluated their antibacterial activities against various bacterial strains. The results indicated:

  • Effective against :
    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella pneumonia
    • Pseudomonas aeruginosa
    • Candida albicans
  • Minimum Inhibitory Concentration (MIC) : Ranged from 6 to 12 mg/mL, showing higher activity compared to standard antibacterial drugs .

Cytotoxic Activity

The cytotoxic potential of K286-0889 has been explored in various studies. For example:

  • Cell Lines Tested : HeLa and MCF-7.
  • Findings :
    • Compounds with aromatic substitutions exhibited enhanced cytotoxicity.
    • Derivatives with phenyl and chlorophenyl groups showed the highest potency against cancer cell lines, particularly HeLa cells .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, E. coliSignificant activity with MIC of 6-12 mg/mL
CytotoxicHeLa, MCF-7High potency in phenyl-substituted derivatives

Case Studies

  • Antibacterial Study : A synthesis of derivatives showed that modifications at the sulfur and aromatic positions significantly enhanced antibacterial effectiveness compared to existing antibiotics .
  • Cytotoxic Evaluation : Another study focused on pyridopyrimidine-thiazole hybrids indicated that specific substitutions led to improved cytotoxicity against cancer cell lines . The findings underscore the importance of structural modifications in developing more effective therapeutic agents.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of this polycyclic heteroaromatic compound likely involves multi-step reactions, including cyclocondensation, sulfanylation, and functional group modifications. Key steps may resemble protocols used for structurally similar pyrimidoindole derivatives (e.g., ).

  • Optimization Strategies :
    • Design of Experiments (DoE) : Use statistical models to evaluate variables (e.g., temperature, solvent, catalyst) and their interactions, as demonstrated in flow-chemistry optimizations for diazomethane synthesis .
    • Catalyst Screening : Test palladium or copper catalysts for coupling reactions, referencing protocols from polycationic dye-fixative syntheses .
    • Yield Monitoring : Employ HPLC or GC-MS for real-time reaction monitoring ().

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and sulfanyl groups).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex fused-ring systems, as seen in imidazo-pyridine derivatives ().
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound, given its structural complexity?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles, as recommended for structurally related indole derivatives ().
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiols or methoxyphenyl intermediates).
  • Waste Disposal : Segregate hazardous waste (e.g., sulfur-containing byproducts) for professional treatment ().

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and stability under varying experimental conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare with crystallographic data (e.g., bond lengths/angles from ).
  • Molecular Dynamics (MD) : Simulate solvation effects or thermal stability in polar/nonpolar solvents.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) if pharmacological data becomes available.

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Answer:

  • Multi-Technique Validation : Cross-validate X-ray data (e.g., SHELXL-refined structures ) with solid-state NMR or Raman spectroscopy.
  • Twinned Crystal Analysis : Use SHELXD/SHELXE for challenging crystallizations, as applied to macromolecular phasing ().
  • Error Analysis : Quantify uncertainties in spectroscopic peak assignments (e.g., NOESY for stereochemistry).

Q. How can the compound’s photophysical properties be tailored for applications in materials science?

Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to alter π-π stacking, as seen in imidazo-pyridines ().
  • UV-Vis/PL Spectroscopy : Measure absorbance/emission spectra to correlate structure with optoelectronic behavior.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for device integration.

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